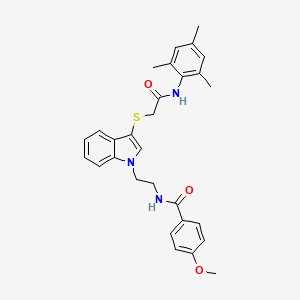

N-(2-(3-((2-(Mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" is a complex organic molecule often explored for its potential in various scientific fields

Wissenschaftliche Forschungsanwendungen

The compound "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" finds applications in multiple fields, including:

Chemistry: : Used as a precursor in the synthesis of more complex molecules.

Biology: : Investigated for its role in biological processes and potential as a bioactive molecule.

Medicine: : Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

Industry: : Utilized in the development of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" generally involves multiple steps, starting from readily available starting materials. The typical synthetic route includes:

Formation of the Indole Ring: : Indole can be synthesized through methods like the Fischer indole synthesis, which involves the cyclization of phenylhydrazine and an aldehyde or ketone.

Introduction of the Thio Group: : The thiolation of the indole ring can be achieved using thiols and suitable catalysts to form the 3-thioindole derivative.

Acylation: : The introduction of the mesitylamino and benzamide groups typically involves acylation reactions. For example, the addition of a mesitylamino group to the indole ring can be achieved through nucleophilic substitution reactions using mesitylamine and acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. The process might include:

High-Throughput Screening: : Automation and parallel synthesis techniques to optimize reaction conditions.

Catalysis: : Use of specific catalysts to enhance reaction rates and selectivity.

Purification: : Advanced techniques like crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: : Reductive reactions might include the use of hydrogen gas and a palladium catalyst, converting nitro groups to amines or reducing carbonyl compounds to alcohols.

Substitution: : The aromatic ring of the compound is prone to electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions Used

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Electrophilic Reagents: : Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Amines, alcohols.

Substitution Products: : Nitro derivatives, halogenated compounds.

Wirkmechanismus

The precise mechanism of action for this compound can vary depending on its application:

Molecular Targets: : It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: : The compound could modulate biochemical pathways, such as those involved in cell signaling or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Compared to other indole derivatives, "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" stands out due to its unique structural features, such as the mesitylamino group and thioindole moiety.

Similar Compounds

Indole-3-acetic acid: : A known plant growth hormone.

Tryptophan: : An essential amino acid with an indole ring.

Serotonin: : A neurotransmitter derived from tryptophan.

These similarities can highlight the potential biochemical significance of "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" and guide further research.

Biologische Aktivität

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An indole moiety

- A thioether linkage

- A methoxybenzamide group

This unique arrangement is thought to contribute to its biological effects, particularly in inhibiting specific enzymatic pathways.

Anticancer Activity

The compound's structural analogs have shown promising anticancer activity. For example, N-substituted benzimidazole carboxamides were evaluated for their antiproliferative effects against various cancer cell lines, revealing IC50 values as low as 1.2 μM against MCF-7 cells . While specific data on N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is scarce, its structural similarities imply potential efficacy in cancer treatment.

Case Study 1: Antiviral Efficacy

A study focusing on the synthesis and evaluation of indole-based compounds for their antiviral properties found that modifications at the nitrogen atom significantly influenced RdRp inhibition. Compounds with additional methyl or benzyl groups showed enhanced activity, suggesting that similar modifications in N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide could yield improved antiviral properties .

Case Study 2: Anticancer Activity

In another investigation, hydroxy-substituted derivatives of benzimidazole demonstrated selective cytotoxicity against breast cancer cell lines. The most effective derivatives exhibited IC50 values around 3.1 μM . This highlights the potential for N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide to be developed further as an anticancer agent.

Data Table: Biological Activity Comparison

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3S/c1-19-15-20(2)28(21(3)16-19)31-27(33)18-36-26-17-32(25-8-6-5-7-24(25)26)14-13-30-29(34)22-9-11-23(35-4)12-10-22/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCRCHOIBLITAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.